N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylthiosemicarbazide with appropriate reagents under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The final product is typically obtained through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thiadiazoles.
Common Reagents and Conditions
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds in the 1,3,4-thiadiazole family:
Biological Activity
N,N-Dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential applications based on recent studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen. The 1,3,4-thiadiazole derivatives have gained attention for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of these compounds contribute to their ability to interact with various biological targets, making them promising candidates for drug development.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:
- Cell Viability Assays : The compound was evaluated using the MTS assay against human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). Results indicated a significant reduction in cell viability with IC50 values of 2.44 µM for LoVo cells and 23.29 µM for MCF-7 cells after 48 hours of treatment .
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells. Studies showed that treated cells exhibited increased apoptotic markers compared to untreated controls, suggesting that this compound may trigger intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial and Antifungal Properties : Various derivatives of thiadiazole have been tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The compound demonstrated moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that can include cyclization reactions using hydrazine derivatives. The introduction of substituents at the phenyl ring can enhance biological activity. For example:
Compound | Synthesis Method | Biological Activity |
---|---|---|
2a | Hydrazine cyclization | Anticancer (IC50 = 2.44 µM) |
2b | Diazotization followed by coupling | Antibacterial (MIC < standard drugs) |
2c | Mannich reaction | Anti-apoptotic effects |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiadiazole derivatives on normal human umbilical vein endothelial cells (HUVEC). High concentrations (100–400 µM) revealed some toxicity; however, lower concentrations showed selective toxicity towards cancer cells while sparing normal cells .
- In Vivo Studies : In vivo studies on animal models have indicated that certain thiadiazole derivatives possess protective effects against renal ischemia/reperfusion injury through anti-apoptotic mechanisms involving caspase inhibition .
Properties
CAS No. |
50878-83-6 |
---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-13(2)10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
BYEFYZCXKAIDFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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